6-Chloro-1,2,4-triazolo[4,3-a]pyridin-8-amine
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Overview
Description
6-Chloro-1,2,4-triazolo[4,3-a]pyridin-8-amine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a chlorine atom at the 6th position and an amine group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,2,4-triazolo[4,3-a]pyridin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloropyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with triethyl orthoformate to yield the triazolopyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,2,4-triazolo[4,3-a]pyridin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to its dihydro form.
Substitution: The chlorine atom at the 6th position can be substituted with various nucleophiles, such as amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, primary amines, and thiols under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydrotriazolopyridines.
Substitution: Formation of various substituted triazolopyridines depending on the nucleophile used.
Scientific Research Applications
6-Chloro-1,2,4-triazolo[4,3-a]pyridin-8-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-1,2,4-triazolo[4,3-a]pyridin-8-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects. Additionally, its antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-1,2,4-triazolo[4,3-a]pyrazine
- 1,2,4-Triazolo[4,3-a]quinoxaline
- 8-Chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Uniqueness
6-Chloro-1,2,4-triazolo[4,3-a]pyridin-8-amine is unique due to its specific substitution pattern and the presence of both a chlorine atom and an amine group. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C6H5ClN4 |
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Molecular Weight |
168.58 g/mol |
IUPAC Name |
6-chloro-[1,2,4]triazolo[4,3-a]pyridin-8-amine |
InChI |
InChI=1S/C6H5ClN4/c7-4-1-5(8)6-10-9-3-11(6)2-4/h1-3H,8H2 |
InChI Key |
GWOPBRWBPCAKTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NN=CN2C=C1Cl)N |
Origin of Product |
United States |
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